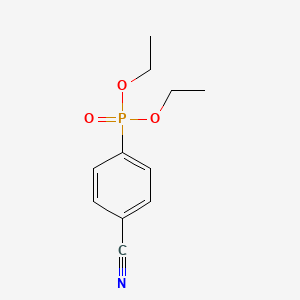

Diethyl (4-cyanophenyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphorylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBKKZGFMZJHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394207 | |

| Record name | Diethyl (4-cyanophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28255-72-3 | |

| Record name | Diethyl (4-cyanophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Diethyl 4 Cyanophenyl Phosphonate Synthesis and Reactivity

Radical Reaction Mechanisms in C-P Bond Formation

The formation of the carbon-phosphorus (C-P) bond in diethyl (4-cyanophenyl)phosphonate often involves radical intermediates. These highly reactive species play a central role in overcoming the activation barriers associated with traditional nucleophilic substitution methods.

A key step in many synthetic routes to arylphosphonates is the generation of an aryl radical. rsc.org This can be achieved from readily available starting materials like aryl halides. organic-chemistry.orgkanazawa-u.ac.jp The process often begins with the reduction of the aryl halide, which can be initiated by various methods, including the use of metal catalysts or photocatalysts. kanazawa-u.ac.jp For instance, the reduction of an aryl iodide can lead to a transient radical anion, which then undergoes mesolytic cleavage of the C-I bond to form the aryl radical and an iodide anion. rsc.org

Once formed, the aryl radical is a potent intermediate that can be trapped by a suitable phosphorus-containing reagent. rsc.org In the context of diethyl (4-cyanophenyl)phosphonate synthesis, this would involve the reaction of the 4-cyanophenyl radical with a phosphite (B83602) species. The efficiency of this trapping step is critical for achieving high yields of the desired product. The reactivity of the aryl radical is influenced by the substituents on the aromatic ring; however, a wide range of functional groups are generally tolerated in these radical processes. chinesechemsoc.org

The generation of aryl radicals is not limited to the reduction of aryl halides. Other precursors, such as aryldiazonium salts, can also serve as effective sources of aryl radicals for C-P bond formation. researchgate.net

Single Electron Transfer (SET) is a fundamental process that underpins many radical-based catalytic cycles for C-P bond formation. nih.govrsc.org SET processes can be initiated thermally or photochemically and often involve the transfer of a single electron from a donor to an acceptor molecule. nih.govsemanticscholar.org This initial electron transfer event generates radical ions that can propagate a chain reaction. rsc.orgnih.gov

In the context of synthesizing diethyl (4-cyanophenyl)phosphonate, an SET event could involve the transfer of an electron to the aryl halide precursor, initiating the formation of the aryl radical as described previously. rsc.org The catalytic nature of these reactions arises from the regeneration of the species that initiates the SET process. For example, a radical anion formed after the trapping of the aryl radical can transfer an electron to a new molecule of the aryl halide, thus continuing the chain. rsc.org The use of photocatalysts can facilitate these SET processes by absorbing light energy and promoting an electron to a higher energy level, making it a more potent reductant or oxidant. nih.gov

Role of Electron-Donor-Acceptor (EDA) Complexes

Electron-Donor-Acceptor (EDA) complexes are weakly associated aggregates formed between an electron-rich (donor) and an electron-poor (acceptor) molecule. beilstein-journals.orgresearchgate.net These complexes can play a crucial role in initiating chemical reactions, often upon photoexcitation. beilstein-journals.orghepatochem.com The formation of an EDA complex can lead to a new absorption band in the visible region of the spectrum, allowing for the use of visible light to drive reactions that would otherwise require higher energy UV light or harsh conditions. beilstein-journals.orgresearchgate.net

In the synthesis of organophosphonates, an EDA complex can form between a suitable electron donor and an aryl halide (the acceptor). beilstein-journals.org Upon irradiation with visible light, an electron is transferred from the donor to the acceptor, generating a radical ion pair. researchgate.netnih.gov This process can lead to the formation of the aryl radical, which then reacts to form the C-P bond. beilstein-journals.org The advantage of using EDA complexes is that they can obviate the need for expensive transition metal or photoredox catalysts, aligning with the principles of green chemistry. beilstein-journals.orgresearchgate.net The formation and reactivity of these complexes are influenced by the electronic properties of the donor and acceptor molecules. rsc.org

Photocatalytic Reaction Cycles and Energy Transfer Processes

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov In the context of C-P bond formation, photocatalytic cycles often rely on the generation of radical intermediates through light-induced electron transfer or energy transfer processes. nih.govrsc.org

A typical photoredox catalytic cycle for the synthesis of a compound like diethyl (4-cyanophenyl)phosphonate would involve the following steps:

Light Absorption: A photocatalyst absorbs a photon of light, promoting it to an excited state. nih.gov

Electron Transfer: The excited photocatalyst can then act as either a reductant or an oxidant. In a reductive quenching cycle, it would donate an electron to the aryl halide, leading to the formation of the aryl radical. In an oxidative quenching cycle, it would accept an electron from a sacrificial donor, becoming a stronger reductant that can then reduce the aryl halide. nih.govacs.org

C-P Bond Formation: The generated aryl radical reacts with the phosphorus reagent.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle. acs.org

Energy transfer is another important process in photocatalysis. youtube.com In this mechanism, the excited photocatalyst does not transfer an electron but rather its electronic energy to a substrate molecule. This can promote the substrate to a reactive triplet excited state, which can then undergo the desired chemical transformation. youtube.com The efficiency of these photocatalytic processes depends on the interplay of various factors, including the properties of the photocatalyst, the substrates, and the reaction conditions. nih.govacs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and rate of the synthesis of diethyl (4-cyanophenyl)phosphonate are governed by the kinetic and thermodynamic parameters of the underlying reaction pathways. Understanding these aspects is crucial for optimizing reaction efficiency.

Kinetic studies, often involving techniques like time-resolved spectroscopy, can provide valuable insights into the lifetimes of intermediates and the rates of individual reaction steps. acs.orgrsc.org This information is essential for elucidating the reaction mechanism and for designing more efficient catalytic systems. nih.govornl.gov

Spectroscopic and Advanced Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Diethyl (4-cyanophenyl)phosphonate, ¹H, ¹³C, and ³¹P NMR studies collectively offer a detailed map of its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Diethyl (4-cyanophenyl)phosphonate reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the cyanophenyl ring typically appear as a set of multiplets in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The methylene (B1212753) protons of the ethyl groups, being adjacent to the phosphorus atom and an oxygen atom, exhibit a characteristic multiplet. This splitting pattern arises from coupling to both the neighboring methyl protons and the phosphorus nucleus. The terminal methyl protons of the ethyl groups resonate as a triplet further upfield.

Detailed research findings indicate specific chemical shifts and coupling constants that are crucial for unambiguous signal assignment.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (C₆H₄) | 7.40-7.80 | Multiplet | |

| Methylene (OCH₂) | 4.00-4.20 | Quintet | |

| Methyl (CH₃) | 1.25-1.40 | Triplet |

Table 1: Representative ¹H NMR data for Diethyl (4-cyanophenyl)phosphonate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of Diethyl (4-cyanophenyl)phosphonate. The spectrum displays distinct resonances for each unique carbon atom. The carbon atoms of the cyanophenyl ring are observed in the downfield region, with the cyano carbon appearing at a characteristic chemical shift. The methylene and methyl carbons of the diethyl phosphonate (B1237965) moiety resonate at higher field strengths. The carbon signals are often decoupled from protons to simplify the spectrum, resulting in a series of singlets.

| Carbon Type | Chemical Shift (δ) in ppm |

| Cyano (CN) | ~118 |

| Aromatic (C-CN) | ~110 |

| Aromatic (CH) | 128-133 |

| Aromatic (C-P) | ~135 (doublet due to C-P coupling) |

| Methylene (OCH₂) | ~63 (doublet due to C-P coupling) |

| Methyl (CH₃) | ~16 (doublet due to C-P coupling) |

Table 2: Representative ¹³C NMR data for Diethyl (4-cyanophenyl)phosphonate.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for probing the phosphorus environment in molecules. wikipedia.org For Diethyl (4-cyanophenyl)phosphonate, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus species. wikipedia.org The chemical shift of this signal is characteristic of a phosphonate ester. researchgate.netnih.gov Proton-decoupled ³¹P NMR spectra simplify the signal to a singlet, while proton-coupled spectra can provide information about the number of adjacent protons. wikipedia.orghuji.ac.il The chemical shift value is a sensitive indicator of the electronic environment around the phosphorus atom. researchgate.netnih.gov

| Phosphorus Environment | Chemical Shift (δ) in ppm |

| (EtO)₂P(O)- | ~15-20 |

Table 3: Representative ³¹P NMR data for Diethyl (4-cyanophenyl)phosphonate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in Diethyl (4-cyanophenyl)phosphonate by detecting the vibrations of its chemical bonds. The IR spectrum exhibits several characteristic absorption bands. A strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration is a key diagnostic feature. The P=O (phosphoryl) group also gives rise to a strong absorption band. Other notable peaks include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and P-O-C and C-O-C stretching vibrations. researchgate.net

| Functional Group | Vibrational Frequency (ν) in cm⁻¹ | Intensity |

| C≡N (Nitrile) | ~2230 | Strong, Sharp |

| P=O (Phosphoryl) | ~1250 | Strong |

| C-H (Aromatic) | ~3050 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=C (Aromatic) | ~1600, ~1480 | Medium |

| P-O-C | ~1030 | Strong |

| C-O-C | ~1160 | Strong |

Table 4: Characteristic IR absorption bands for Diethyl (4-cyanophenyl)phosphonate.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For Diethyl (4-cyanophenyl)phosphonate, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula, C₁₁H₁₄NO₃P. This technique is crucial for verifying the identity of the synthesized compound and ensuring its purity.

Chemical Transformations and Derivatization of Diethyl 4 Cyanophenyl Phosphonate

Diethyl (4-cyanophenyl)phosphonate is a versatile bifunctional molecule that can undergo chemical modifications at two primary sites: the phosphonate (B1237965) ester moiety and the 4-cyanophenyl group. These transformations allow for the synthesis of a variety of derivatives with potential applications in materials science and medicinal chemistry.

Advanced Research Directions and Emerging Applications

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and predict molecular behavior, offering insights that complement experimental work.

Quantum chemical calculations have been instrumental in elucidating the mechanistic pathways of Diethyl (4-cyanophenyl)phosphonate synthesis. In a notable study on a visible-light-induced, transition-metal-free phosphonation of 4-iodobenzonitrile (B145841), quantum calculations were employed to explore the energetic profile of the reaction mechanism. iu.edu The calculations revealed that the formation of an electron-donor-acceptor (EDA) complex between N,N-diisopropylethylamine (DIPEA) and the aryl halide is an exergonic process, indicating its thermodynamic favorability. iu.edu This EDA complex is a key intermediate, and its subsequent decomposition leads to the formation of an aryl radical, which then couples with triethyl phosphite (B83602) to yield Diethyl (4-cyanophenyl)phosphonate. iu.edu The use of DFT calculations has also supported proposed reaction mechanisms in photoredox catalysis for the synthesis of this compound. uni-regensburg.de

A generalized mechanism for such transformations often begins with the excitation of a photocatalyst by visible light, followed by an electron transfer process that generates reactive intermediates. uni-regensburg.de These computational approaches allow researchers to visualize transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

The electronic properties of Diethyl (4-cyanophenyl)phosphonate, particularly the influence of the electron-withdrawing cyano group, play a crucial role in its reactivity. The 4-cyanophenyl group is considered an electron-deficient aryl group, which has been shown to improve yields in cross-coupling reactions. This enhancement is attributed to the stabilization of transient metal-phosphonate intermediates.

Comparative studies with other phosphonates highlight the impact of substituents on the phosphorus atom's electrophilicity. For instance, the electron-withdrawing nature of the isopropenyl group in diethyl isopropenylphosphonate increases the electrophilicity of the phosphorus center, thereby enhancing its reactivity in Suzuki-Miyaura couplings. A similar effect is anticipated for the 4-cyanophenyl group in Diethyl (4-cyanophenyl)phosphonate, making it a more reactive substrate in various chemical transformations. The canonical SMILES representation for Diethyl (4-cyanophenyl)phosphonate is CCOP(=O)(OCC)C1=CC=C(C=C1)C#N.

Green Chemistry and Sustainable Synthesis Methodologies

In line with the principles of green chemistry, significant efforts are being directed towards developing more environmentally benign and efficient methods for the synthesis of Diethyl (4-cyanophenyl)phosphonate.

Traditional methods for forming the C–P bond in aryl phosphonates often rely on transition-metal catalysts such as palladium, copper, or nickel. purdue.edu While effective, these metals can be expensive and pose toxicity concerns. Consequently, there is a growing interest in transition-metal-free alternatives.

A prominent approach involves the use of photoredox catalysis. iu.edupurdue.edu In one method, 10H-phenothiazine (PTZ) serves as an organic photocatalyst, which, upon irradiation with visible light, reduces an aryl halide to generate an aryl radical. This radical readily couples with a trialkyl phosphite to form the desired aryl phosphonate (B1237965). purdue.edu Another transition-metal-free method employs visible light to induce the formation of an electron-donor-acceptor (EDA) complex between a base, such as N,N-diisopropylethylamine (DIPEA), and an aryl halide. iu.edu This complex facilitates the formation of an aryl radical, leading to the synthesis of Diethyl (4-cyanophenyl)phosphonate under mild conditions. iu.edu These methods demonstrate broad functional group tolerance and provide good to excellent yields. purdue.edu

Table 1: Transition-Metal-Free Synthesis of Diethyl (4-cyanophenyl)phosphonate

| Starting Material (Aryl Halide) | Catalyst/Promoter | Reaction Conditions | Yield (%) | Reference |

| 4-bromobenzonitrile (B114466) | 10H-phenothiazine (PTZ), DBU | H₂O/CH₃CN, 24h | 50 | purdue.edu |

| 4-iodobenzonitrile | DIPEA | CH₃CN, 24h | 69 | iu.edu |

| 4-chlorobenzonitrile (B146240) | - | Triethyl phosphite (15 equiv.) | 75 | uni-regensburg.de |

| 4-bromobenzonitrile | Rhodamine 6G, DIPEA | - | 64 | researchgate.net |

The development of solvent-free synthetic methods is a key goal of green chemistry, as it reduces waste and can lead to more efficient reactions. Mechanochemistry, which uses mechanical force to induce chemical reactions, is one such approach. uni-regensburg.de

A novel solvent-free method for the synthesis of Diethyl (4-cyanophenyl)phosphonate utilizes a rotating reaction vessel. researchgate.net In this setup, the reaction mixture forms a thin film, allowing for efficient excitation of the photocatalyst by visible light. researchgate.net This technique has been successfully applied to the coupling of aryl halides with phosphites using rhodamine 6G as the photocatalyst and DIPEA as a sacrificial electron donor. researchgate.net This approach not only eliminates the need for a solvent but can also enhance reaction rates and yields.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. These benefits are being explored for the synthesis of Diethyl (4-cyanophenyl)phosphonate and its derivatives.

The synthesis of Diethyl (4-cyanophenyl)phosphonate has been shown to be scalable using a constant flow reactor. uni-regensburg.de Furthermore, continuous flow reactors are being utilized for the industrial-scale synthesis of (4-Cyanophenyl)phosphonic acid, for which Diethyl (4-cyanophenyl)phosphonate is a key precursor. In one example, a microtubular reactor with a Pd/C catalyst achieved a throughput of 5 kg/h with an 88% yield and ≥99% purity after in-line crystallization. This method also resulted in a 30% reduction in solvent use compared to batch methods and allowed for consistent product quality through real-time HPLC monitoring.

Catalyst Recycling and Reusability in Phosphonylation

The synthesis of diethyl (4-cyanophenyl)phosphonate, typically achieved through cross-coupling reactions such as the Hirao or Michaelis-Arbuzov reactions, heavily relies on the use of transition metal catalysts, most notably palladium and nickel complexes. nih.govmdpi.comnih.gov The cost and potential environmental impact of these metals have driven significant research into the development of recyclable and reusable catalytic systems.

Recent studies have demonstrated the feasibility of catalyst recycling in the phosphonylation of aryl halides, the foundational reaction for producing compounds like diethyl (4-cyanophenyl)phosphonate. A significant breakthrough has been the development of a ligand-free palladium-catalyzed phosphonation of aryl halides that can be conducted in water. rsc.org This system allows for the easy separation of the catalyst from the product and its subsequent reuse for multiple reaction cycles with minimal loss of activity. rsc.org For instance, a palladium(0)/tetrabutylammonium bromide (TBAB) system has been shown to be reusable for at least three runs without a significant decrease in efficiency. rsc.org

Nickel-catalyzed systems also show promise for sustainable synthesis. nih.gov Research on nickel-catalyzed C-P cross-coupling reactions has highlighted the potential for creating more economical and environmentally friendly processes. researchgate.net While specific data on the direct recycling of catalysts in the synthesis of diethyl (4-cyanophenyl)phosphonate is still emerging, the broader success in analogous phosphonylation reactions strongly suggests its viability.

Table 1: Examples of Recyclable Catalytic Systems in Aryl Phosphonate Synthesis

| Catalyst System | Substrate Type | Reaction Conditions | Reusability | Reference |

| Pd(0)/TBAB | Aryl halides | Water, Room Temperature | At least 3 cycles | rsc.org |

| Pd(OAc)₂/dppf | Aryl halides | Organic solvent, Heat | Not specified | nih.gov |

| NiCl₂(dppf) | Aryl tosylates | Organic solvent, Heat | Not specified | nih.gov |

This table presents generalized findings from related phosphonylation reactions.

Role in Enzyme Inhibition Studies and Ligand Design for Research Probes

The phosphonate group is a well-established pharmacophore in the design of enzyme inhibitors, acting as a stable mimic of the tetrahedral transition state of substrate hydrolysis. nih.gov This has led to the investigation of various phosphonate-containing compounds as inhibitors for a range of enzymes, particularly proteases and dehydrogenases.

While direct studies on diethyl (4-cyanophenyl)phosphonate as an enzyme inhibitor are not extensively documented in publicly available literature, its structural features—notably the diethyl phosphonate moiety and the 4-cyanophenyl group—make it a compound of interest for such research. The cyanophenyl group can participate in various non-covalent interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity. nih.gov For example, phosphinate and phosphonate derivatives are known to be potent inhibitors of aspartic proteases. nih.gov

Furthermore, the core structure of diethyl (4-cyanophenyl)phosphonate can serve as a scaffold for the design of more complex and specific research probes. By modifying the phenyl ring or the ethyl groups of the phosphonate, researchers can develop ligands with tailored properties for studying enzyme mechanisms, mapping active sites, or as lead compounds in drug discovery. The nitrile group, in particular, offers a versatile handle for further chemical modification.

Applications in Advanced Materials Research

The unique chemical properties of diethyl (4-cyanophenyl)phosphonate also lend themselves to applications in the field of advanced materials science, specifically in the development of metal-organic frameworks (MOFs) and functional polymers.

Phosphonates are increasingly being used as organic linkers in the synthesis of MOFs. researchgate.netd-nb.info These materials, which consist of metal ions or clusters connected by organic ligands, are known for their high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. The phosphonate group can coordinate with metal centers, while the cyanophenyl group can influence the framework's structure and functionality. Research into phosphonate-based MOFs has revealed their potential as semiconductors, opening up new avenues for their use in electronic devices. researchgate.netnih.gov

In the realm of polymer chemistry, phosphonate-containing monomers can be incorporated into polymer chains to impart specific properties. For instance, organophosphorus compounds are well-known as flame retardants. mdpi.com The inclusion of monomers derived from or similar to diethyl (4-cyanophenyl)phosphonate could enhance the fire resistance of various polymer systems. The nitrile functionality could also be exploited for post-polymerization modifications, allowing for the creation of functional materials with tailored surface properties or for cross-linking applications.

Q & A

Basic: What are the established synthetic routes for diethyl (4-cyanophenyl)phosphonate, and how is its purity validated?

Diethyl (4-cyanophenyl)phosphonate is synthesized via transition-metal-free reactions under visible light or base-promoted conditions. A typical procedure involves reacting 4-cyanophenyl halides with diethyl phosphite in the presence of a base (e.g., KPO) or photoinitiators. The reaction is conducted at room temperature for ~24 hours, followed by purification via flash chromatography to isolate the product . Purity is validated using H NMR, C NMR, P NMR, and high-resolution mass spectrometry (HRMS), with characteristic P NMR shifts typically observed between 18–22 ppm .

Advanced: How can 31^{31}31P NMR spectroscopy resolve structural ambiguities in phosphonate derivatives like diethyl (4-cyanophenyl)phosphonate?

P NMR is critical for confirming the phosphorus environment. For diethyl (4-cyanophenyl)phosphonate, the P signal appears as a singlet due to the absence of neighboring protons, with chemical shifts in the range of 18–22 ppm. Coupling patterns (e.g., or ) are absent here but can distinguish between phosphonates and phosphinates in related compounds. Decoupling experiments and comparison to reference spectra (e.g., diethyl phosphonate derivatives) further validate assignments .

Basic: What analytical methods are recommended for assessing the purity of diethyl (4-cyanophenyl)phosphonate?

Key methods include:

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors and by-products .

- Spectroscopy : H NMR confirms the absence of impurities (e.g., residual solvents or starting materials). The aromatic protons of the 4-cyanophenyl group appear as a doublet (δ ~7.6–8.0 ppm, = 8–9 Hz) .

- HRMS : Provides exact mass verification (calculated for CHNOP: 263.0718) .

Advanced: How do reaction conditions (e.g., base, light) influence the synthesis of aryl phosphonates like diethyl (4-cyanophenyl)phosphonate?

Base-promoted reactions (e.g., KPO) facilitate nucleophilic substitution by deprotonating diethyl phosphite, while visible-light conditions generate radicals that activate aryl halides. The choice of base affects reaction efficiency: stronger bases may lead to side reactions (e.g., hydrolysis), whereas milder bases improve selectivity. Photoreactions avoid thermal degradation but require optimization of light intensity and wavelength .

Basic: What safety protocols should be followed when handling diethyl (4-cyanophenyl)phosphonate?

While specific toxicity data for this compound are limited, general organophosphonate safety measures apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizers.

Toxicologically, structurally similar phosphonates show low acute toxicity but may irritate skin/eyes. Refer to SDS guidelines for related compounds (e.g., diethyl (hydroxymethyl)phosphonate) .

Advanced: How can researchers identify and quantify by-products formed during the synthesis of diethyl (4-cyanophenyl)phosphonate?

By-products (e.g., unreacted aryl halides or hydrolyzed phosphonic acids) are identified using:

- LC-MS : Detects low-concentration impurities.

- P NMR : Differentiates phosphonate products from phosphonic acid by-products (latter appear at δ ~10–15 ppm) .

Quantification is achieved via integration of NMR signals or HPLC with UV detection.

Basic: What are the key spectral signatures of diethyl (4-cyanophenyl)phosphonate in 1^11H and 13^{13}13C NMR?

- H NMR :

- Aromatic protons: δ 7.6–8.0 ppm (doublet, = 8–9 Hz).

- Ethoxy groups: δ 1.3–1.4 ppm (triplet, = 7 Hz, CH) and δ 4.1–4.2 ppm (multiplet, CH) .

- C NMR :

- Cyano carbon: δ ~118 ppm.

- Phosphonate carbon: δ ~55 ppm (d, ~150 Hz) .

Advanced: What mechanistic insights explain the reactivity of the 4-cyanophenyl group in phosphonate synthesis?

The electron-withdrawing cyano group enhances the electrophilicity of the aryl halide, accelerating nucleophilic substitution. In photoinduced reactions, the cyano group stabilizes radical intermediates via resonance, facilitating aryl-phosphorus bond formation. Computational studies (e.g., DFT) on related systems suggest that the cyano substituent lowers the activation energy for C–P bond formation .

Basic: How should diethyl (4-cyanophenyl)phosphonate be stored to ensure long-term stability?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation. Periodically check purity via P NMR to detect hydrolysis to phosphonic acid .

Advanced: What strategies optimize yield and scalability for diethyl (4-cyanophenyl)phosphonate synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates.

- Catalyst tuning : Additives like KI improve halide displacement in base-promoted routes.

- Batch vs. flow chemistry : Continuous flow systems may reduce side reactions and improve light penetration in photochemical syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.